7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
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Overview
Description
7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, a well-known anxiolytic and sedative.
Imidazole Derivatives: Compounds with similar heterocyclic structures used in various therapeutic applications
Uniqueness
7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one is unique due to its specific structural features and potential for diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
7-chloro-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2)5-3-4-11-7(10)6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
FUDWSJDDHPLAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=NC=C2)Cl)NC1=O)C |
Origin of Product |
United States |
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